Product packaging for 2,4-Dibromo-6-fluorophenyl isocyanate(Cat. No.:CAS No. 302912-27-2)

2,4-Dibromo-6-fluorophenyl isocyanate

Cat. No.: B1598524
CAS No.: 302912-27-2
M. Wt: 294.9 g/mol
InChI Key: BNYTXVLIRGCMKC-UHFFFAOYSA-N
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Description

Role of Aryl Isocyanates as Versatile Synthetic Intermediates

Aryl isocyanates are organic compounds characterized by the functional group -N=C=O attached to an aromatic ring. This group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. beilstein-journals.org This reactivity is the cornerstone of their utility, enabling the formation of a diverse array of chemical linkages. For instance, their reaction with alcohols yields carbamates (urethanes), while reactions with amines produce urea (B33335) derivatives. beilstein-journals.orgnih.gov These reactions are fundamental to the synthesis of numerous important materials and molecules, including polymers like polyurethanes and polyureas. beilstein-journals.org Beyond these common transformations, isocyanates participate in multicomponent reactions, cycloadditions, and rearrangements, further expanding their synthetic potential. buyersguidechem.com The ability to generate complex molecules in a single step through these reactions makes aryl isocyanates a cornerstone in medicinal chemistry, agrochemical development, and materials science. nih.govbuyersguidechem.com

Significance of Halogenation in Aryl Isocyanate Chemistry

The introduction of halogen atoms onto the aromatic ring of an aryl isocyanate profoundly influences its chemical properties and the biological activity of its derivatives. Halogenation, particularly with fluorine and bromine, can modulate the electrophilicity of the isocyanate group, affecting its reactivity. buyersguidechem.com Electron-withdrawing halogens can enhance the reactivity of the isocyanate. buyersguidechem.com

In the context of medicinal chemistry, halogen atoms are frequently incorporated into drug candidates to improve their pharmacological profiles. chemsrc.com They can enhance metabolic stability, increase binding affinity to biological targets through halogen bonding, and improve membrane permeability. chemsrc.comuni.lu The strategic placement of halogens is a key strategy in drug design, and halogenated aryl isocyanates serve as crucial precursors for introducing these features into bioactive molecules. chemsrc.comuni.lu

Overview of Research Directions for 2,4-Dibromo-6-fluorophenyl Isocyanate

The compound this compound has emerged as a significant intermediate in the synthesis of novel, biologically active compounds. Research efforts have been particularly focused on its application in the development of new agrochemicals and potential therapeutic agents. The unique substitution pattern of two bromine atoms and a fluorine atom on the phenyl ring provides a specific combination of steric and electronic properties that are exploited in the design of targeted molecules.

Patented research demonstrates its use as a key building block in the creation of complex urea derivatives that exhibit pesticidal and, specifically, herbicidal activity. Furthermore, the structural motif derived from this isocyanate is found in compounds designed as kinase inhibitors, a critical class of drugs for treating diseases such as cancer. The ongoing research indicates a clear trajectory for this compound as a valuable scaffold in the discovery of new chemical entities with potential applications in both agriculture and medicine.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the following table.

PropertyValue
CAS Number 302912-27-2
Molecular Formula C₇H₂Br₂FNO
Molecular Weight 294.90 g/mol
Appearance Solid
Melting Point 43-47 °C
InChI Key BNYTXVLIRGCMKC-UHFFFAOYSA-N

This data is compiled from publicly available chemical supplier and database information.

Synthesis and Detailed Research Findings

The primary method for the synthesis of this compound involves the phosgenation of its corresponding aniline (B41778) precursor, 2,4-Dibromo-6-fluoroaniline (B133207). This reaction, a standard procedure for isocyanate formation, treats the aniline with phosgene (B1210022) or a phosgene equivalent like triphosgene.

Detailed research findings, primarily documented in patent literature, highlight the utility of this compound as a reactant in the synthesis of complex organic molecules, particularly substituted ureas.

Application in the Synthesis of Herbicidal Compounds

A significant area of application for this compound is in the development of novel herbicides. Patents reveal its use in the synthesis of N-aryl-N'-(heterocyclic-substituted)phenyl ureas. In a typical synthetic procedure, this compound is reacted with a substituted aminophenyl-heterocycle in a suitable solvent.

For example, a patent discloses the reaction of this compound with 4-(4,5-dihydro-isoxazol-3-yl)-2-methyl-phenylamine. The reaction is carried out in a solvent such as acetonitrile (B52724) at room temperature to yield the corresponding urea derivative, 1-[4-(4,5-dihydro-isoxazol-3-yl)-2-methyl-phenyl]-3-(2,4-dibromo-6-fluoro-phenyl)-urea. This compound is one of many examples cited for its potential as a selective herbicide.

In another instance, the isocyanate is reacted with 4-(5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl)-2-methyl-phenylamine to produce 1-(2,4-dibromo-6-fluoro-phenyl)-3-[2-methyl-4-(5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl)-phenyl]-urea. These syntheses underscore the role of the isocyanate as a key building block for introducing the 2,4-dibromo-6-fluorophenyl moiety into complex molecules designed for agricultural applications.

Use in the Preparation of Potential Kinase Inhibitors

The 2,4-dibromo-6-fluorophenyl structural unit is also found in molecules designed as potential therapeutic agents, specifically kinase inhibitors. While the patents may not always detail the synthesis from the isocyanate directly, the resulting urea linkage is a strong indicator of its likely use as a precursor.

For instance, a patent describes a series of pyrazolyl-urea derivatives with potential activity as kinase inhibitors. One such compound is 1-(2,4-Dibromo-6-fluoro-phenyl)-3-(4-{[1-(2-dimethylamino-ethyl)-3-methyl-1H-pyrazol-4-ylamino]-methyl}-phenyl)-urea. The synthesis of this molecule involves the reaction of this compound with a suitable amine precursor, in this case, 4-{[1-(2-dimethylamino-ethyl)-3-methyl-1H-pyrazol-4-ylamino]-methyl}-phenylamine. These reactions are typically performed in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

Another patent focused on herbicidal compounds describes the synthesis of 1-(2,4-Dibromo-6-fluoro-phenyl)-3-[4-(4,5-dihydro-isoxazol-3-yl)-2,6-diethyl-phenyl]-urea, again by reacting the title isocyanate with the appropriate substituted aniline. These examples from the patent literature firmly establish this compound as a crucial intermediate for accessing complex, highly functionalized urea derivatives with diverse biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Br2FNO B1598524 2,4-Dibromo-6-fluorophenyl isocyanate CAS No. 302912-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FNO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYTXVLIRGCMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401772
Record name 2,4-Dibromo-6-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-27-2
Record name 2,4-Dibromo-6-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-6-fluorophenyl isocyanate
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Synthetic Methodologies for 2,4 Dibromo 6 Fluorophenyl Isocyanate

Classical and Industrial Approaches to Aryl Isocyanate Synthesis

For large-scale production, efficiency and cost-effectiveness are paramount, leading to the historical dominance of phosgene-based routes. However, significant safety and environmental concerns have driven the development of alternative, non-phosgene strategies.

The reaction of a primary amine with phosgene (B1210022) (COCl₂) remains a major industrial method for isocyanate synthesis. wikipedia.org This process is typically carried out in either a liquid or gas phase. For a specialty chemical like 2,4-dibromo-6-fluorophenyl isocyanate, a liquid-phase phosgenation of the corresponding aniline (B41778), 2,4-dibromo-6-fluoroaniline (B133207), would be the most direct and established approach.

The reaction proceeds in two main steps:

Carbamoyl (B1232498) Chloride Formation: The aniline reacts with cold phosgene to form an N-arylcarbamoyl chloride.

Dehydrochlorination: Thermal decomposition of the carbamoyl chloride eliminates hydrogen chloride (HCl) to yield the isocyanate.

To minimize the formation of urea (B33335) byproducts, which can occur if the isocyanate reacts with unreacted aniline, a significant excess of phosgene is often used. cdnsciencepub.com The reaction is typically conducted in an inert solvent such as toluene (B28343) or o-dichlorobenzene. nih.gov The use of a tertiary amine like triethylamine (B128534) can act as a hydrogen chloride acceptor, which can be beneficial in the synthesis of polyhalogenated phenyl isocyanates, leading to high yields (95-99%) and minimal urea formation (1-5%) within 3-6 hours. cdnsciencepub.com

Table 1: Phosgenation of Polyhalogenated Anilines This table presents data for analogous polyhalogenated compounds due to the lack of specific data for 2,4-dibromo-6-fluoroaniline.

Amine PrecursorCatalyst/AdditivePhosgene EquivalenceReaction Time (hours)Yield (%)Reference
2,4,6-TrichloroanilineTriethylamine (2 eq.)83-695-99 cdnsciencepub.com
2,3,5,6-TetrachloroanilineTetramethylurea (0.015-1 eq.)Saturated solution3-695-99 cdnsciencepub.com
2,4,6-TribromoanilineTriethylamine (2 eq.)83-695-99 cdnsciencepub.com

The extreme toxicity of phosgene has spurred extensive research into safer manufacturing processes. researchgate.netionike.com These "phosgene-free" routes typically involve the carbonylation of nitrogen-containing functional groups or the decomposition of carbamate (B1207046) or urea derivatives. rsc.org

Reductive carbonylation offers a direct route to isocyanates from nitroaromatic compounds, bypassing the need to first reduce the nitro group to an amine. ukessays.com In the context of this compound, the starting material would be 1,5-dibromo-2-fluoro-3-nitrobenzene (B2854603). The reaction involves treating the nitro compound with carbon monoxide (CO) in the presence of a transition metal catalyst, often based on palladium or rhodium. ukessays.comresearchgate.net

The process can be tuned to produce either the isocyanate directly or a carbamate intermediate if an alcohol is present in the reaction mixture. researchgate.net Palladium-phenanthroline complexes have shown high activity and selectivity for this transformation. While this method is attractive, it often requires high pressures and temperatures, and catalyst performance can be sensitive to the specific substitution pattern on the aromatic ring. ukessays.com

Table 2: Catalytic Systems for Reductive Carbonylation of Nitroarenes This table shows general findings for nitroarene carbonylation, as specific data for 1,5-dibromo-2-fluoro-3-nitrobenzene is not available.

Catalyst SystemSubstrateProductConditionsYield (%)Reference
Pd(phen)Cl₂-BAcImPF₆NitrobenzeneMethyl phenylcarbamate150°C, 6 MPa CO>90 researchgate.net
Pd(4,7-Me₂-1,10-phen)₂(OTf)₂NitrobenzeneMethyl phenylcarbamateNot specified84 (selectivity)
Pd/CNitroarenesUnsymmetrical ureasNot specifiedModerate to good rsc.org

An alternative non-phosgene route is the oxidative carbonylation of the primary amine, in this case, 2,4-dibromo-6-fluoroaniline. This method involves the reaction of the amine with carbon monoxide and an oxidant, typically in the presence of a palladium catalyst. rsc.orgresearchgate.net The reaction can be directed towards the synthesis of either ureas or carbamates, which can then be converted to the isocyanate. researchgate.net The choice of solvent and co-catalyst can significantly influence the product distribution. For instance, in some systems, increasing the partial pressure of oxygen can shift the selectivity towards the formation of the phenyl isocyanate over the corresponding urea.

This two-step approach involves first synthesizing an N-aryl carbamate or urea, followed by its thermal decomposition to the isocyanate and an alcohol or amine, respectively. researchgate.net For the target molecule, one would first prepare a derivative such as methyl N-(2,4-dibromo-6-fluorophenyl)carbamate.

The carbamate can be synthesized from the corresponding amine (2,4-dibromo-6-fluoroaniline) and a carbonate, such as dimethyl carbonate. ionike.com The subsequent thermal decomposition (thermolysis) is an equilibrium-limited reaction that is typically carried out at high temperatures (250-600°C), either in the gas phase or in a high-boiling inert solvent. mdpi.com The efficiency of this step is highly dependent on the structure of the carbamate and the reaction conditions. cdnsciencepub.comcapes.gov.br

Table 3: Thermal Decomposition of Aryl Carbamates This table provides general conditions for aryl carbamate thermolysis, as specific data for the target compound's carbamate is not available.

CarbamatePhaseTemperature (°C)CatalystProductReference
Methyl N-phenylcarbamateGas400NonePhenyl isocyanate mdpi.com
O-methyl-N-(n-butyl)carbamateGas250-600NoneButyl isocyanate mdpi.com
t-butyl N-arylcarbamatesLiquid (Diphenyl ether)177.5NoneAryl amine, CO₂, isobutylene capes.gov.br

Non-Phosgene Synthetic Strategies

Laboratory-Scale and Advanced Synthetic Techniques Applicable to this compound

For smaller-scale synthesis, such as in a research or pharmaceutical setting, other methods become more practical. The Curtius rearrangement is a well-established and versatile method for preparing isocyanates from carboxylic acids. wikipedia.orgnih.gov

The process begins with the conversion of a carboxylic acid, in this case, 2,4-dibromo-6-fluorobenzoic acid, into an acyl azide (B81097). This is often achieved by reacting the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) directly with the carboxylic acid. rsc.orgnih.gov The acyl azide is then heated in an inert solvent, whereupon it undergoes a rearrangement, losing nitrogen gas to form the isocyanate. wikipedia.orgnih.gov A significant advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups on the aromatic ring and the fact that the rearrangement occurs with retention of configuration. nih.govnih.gov This method avoids the use of highly toxic phosgene, making it a valuable tool in a laboratory setting. rsc.org

Table 4: Key Steps and Reagents in the Curtius Rearrangement

StepStarting MaterialReagent(s)Intermediate/ProductReference
Acyl Azide Formation (from acyl chloride)Acyl chlorideSodium azideAcyl azide organic-chemistry.org
Acyl Azide Formation (from carboxylic acid)Carboxylic acidDiphenylphosphoryl azide (DPPA), TriethylamineAcyl azide nih.gov
RearrangementAcyl azideHeatIsocyanate wikipedia.orgnih.gov

Curtius Rearrangement and Related Transformations from Acyl Hydrazides

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.org Discovered by Theodor Curtius in 1885, this reaction has become a cornerstone in organic synthesis for converting carboxylic acids into isocyanates, which can then be transformed into a wide array of other functional groups like amines, ureas, and carbamates. wikipedia.orgnih.gov The reaction is highly tolerant of various functional groups and typically proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

The general pathway begins with a carboxylic acid, which is first converted into an acyl azide. This intermediate is then heated to induce rearrangement, yielding the desired isocyanate. nih.gov For the synthesis of this compound, the precursor would be 2,4-dibromo-6-fluorobenzoic acid. This acid would be treated with an azide source, such as sodium azide or diphenylphosphoryl azide (DPPA), to form the corresponding acyl azide. nih.gov Subsequent heating of this intermediate would lead to the expulsion of dinitrogen gas and the formation of this compound.

Table 1: Key Features of the Curtius Rearrangement

FeatureDescription
Starting Material Carboxylic Acid (or its derivatives like acid chlorides)
Key Intermediate Acyl Azide
Product Isocyanate
Byproduct Nitrogen Gas (N₂)
Key Advantage High functional group tolerance; stereochemistry is retained. nih.gov
Variations Can be initiated thermally or photochemically. wikipedia.org

Researchers have developed one-pot procedures that combine the formation of the acyl azide and its rearrangement into the isocyanate, often trapping it with a nucleophile in the same vessel to enhance efficiency. organic-chemistry.org

Flow Chemistry Protocols for Enhanced Efficiency and Safety in Isocyanate Production

While effective, traditional batch synthesis of isocyanates via the Curtius rearrangement involves the isolation of potentially explosive acyl azide intermediates. thieme-connect.com Flow chemistry offers a compelling solution to mitigate these safety concerns. universityofcalifornia.edu In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.com

For isocyanate production, a flow process typically involves pumping a solution of an acyl hydrazide and a nitrosating agent (like an aqueous solution of nitrous acid) into a reactor to form the acyl azide. google.com This stream is then immediately mixed with an organic solvent and heated in a subsequent reactor module. acs.org The high temperature triggers the Curtius rearrangement, converting the acyl azide into the isocyanate as it forms, thus preventing the accumulation of the hazardous intermediate. thieme-connect.comacs.org This "make-and-use" approach significantly enhances the safety of the process, making it more scalable and suitable for industrial applications. thieme-connect.comuniversityofcalifornia.edu This technique has been successfully applied to produce both mono- and diisocyanates from various carboxylic acids. acs.org

Table 2: Advantages of Flow Chemistry for Isocyanate Synthesis

AdvantageExplanation
Enhanced Safety Avoids isolation and accumulation of high-energy acyl azide intermediates. universityofcalifornia.eduacs.org
Precise Control Allows for excellent management of heat exchange, pressure, and reaction time. thieme-connect.com
Scalability The continuous nature of the process is amenable to large-scale production. acs.org
Efficiency Can lead to higher yields and cleaner reactions by minimizing side products. thieme-connect.com

Metal-Catalyzed Syntheses of Aryl Isocyanates

Transition-metal catalysis provides alternative routes to aryl isocyanates, often avoiding the use of azide reagents. One of the most studied industrial alternatives to traditional methods is the reductive carbonylation of nitroaromatics. researchgate.net In this process, a nitroarene is treated with carbon monoxide in the presence of a transition metal catalyst, typically based on palladium or rhodium, to directly yield the isocyanate. researchgate.net

For the target molecule, this would involve the reductive carbonylation of 1,3-dibromo-5-fluoro-2-nitrobenzene. While appealing due to the low cost of nitroaromatic precursors, these reactions often require harsh conditions, including high temperatures and pressures, and the isocyanates formed can be prone to oligomerization under these conditions. researchgate.net

More recently, cobalt-catalyzed reactions have emerged as a viable method. For instance, cobalt(III) complexes can catalyze the C-H bond amidation of arenes using isocyanates. nih.gov While this specific reaction synthesizes amides rather than isocyanates, related metal-catalyzed C-H functionalization pathways are an active area of research. Another approach involves the nickel-catalyzed reaction of organic halides with a metal cyanate, which can produce isocyanates from aryl bromides. google.com This would be a direct conversion of a precursor like 1,3-dibromo-2-fluoro-6-iodobenzene to the target isocyanate.

In Situ Generation of Aryl Isocyanates as Reactive Intermediates

To circumvent the direct handling and storage of toxic or highly reactive isocyanates, methods for their in situ generation have been developed. rsc.org These strategies produce the isocyanate in the reaction vessel, where it is immediately consumed by a co-reactant. gaylordchemical.com

One notable phosgene-free method involves the reaction of an aryl amine with carbon dioxide, dimethyl sulfoxide (B87167) (DMSO), and trifluoroacetic anhydride (B1165640) (TFAA). gaylordchemical.com In this one-pot process, the amine (in this case, 2,4-dibromo-6-fluoroaniline) would first react with CO₂ to form a carbamate salt. DMSO, activated by TFAA, then acts as a dehydrating agent to convert the carbamate salt into the isocyanate intermediate. gaylordchemical.com If another nucleophile, such as an alcohol or another amine, is present in the mixture, it will trap the isocyanate to form a carbamate or urea, respectively. gaylordchemical.com The intermediacy of the isocyanate in such reactions has been confirmed by spectroscopic monitoring. gaylordchemical.com This approach is valuable for synthesizing derivatives of isocyanates without needing to isolate the isocyanate itself.

Precursor Synthesis and Halogenation Strategies for Dibromo-fluorophenyl Moieties

The successful synthesis of this compound is critically dependent on the availability of a suitably substituted precursor, primarily 2,4-dibromo-6-fluoroaniline or 2,4-dibromo-6-fluorobenzoic acid. The synthesis of these precursors involves strategic halogenation of a simpler aromatic starting material.

A common starting point is 2-fluoroaniline (B146934). The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve the desired 2,4-dibromo substitution pattern on a 6-fluoroaniline core (which is equivalent to 2-fluoroaniline), a direct bromination can be performed.

A documented method for a similar transformation involves dissolving 2,6-difluoroaniline (B139000) in acetic acid and then adding bromine dropwise. chemicalbook.com A parallel strategy for 2-fluoroaniline would involve its reaction with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as dimethylformamide (DMF) or acetic acid. google.com The fluorine atom at position 2 and the amino group at position 1 would direct the two bromine atoms to the 4 and 6 positions (relative to the amino group), which corresponds to the 2 and 4 positions of the final "2,4-Dibromo-6-fluorophenyl" naming convention where the isocyanate group is at position 1. Therefore, direct bromination of 2-fluoro-6-bromoaniline could also be a viable route.

Alternatively, a multi-step sequence can provide better control over the regiochemistry. One patented method for preparing 2-bromo-6-fluoroaniline (B133542) starts with o-fluoroaniline, which is first protected (e.g., as an acetamide), followed by sulfonation, bromination, and finally deprotection/desulfonation steps to yield the desired intermediate. google.com Another route begins with 2-bromo-6-fluorobenzoic acid, which is converted to 2-bromo-6-fluoroaniline via a Schmidt rearrangement, a reaction related to the Curtius rearrangement that uses hydrazoic acid and sulfuric acid. google.comchemicalbook.com Once 2-bromo-6-fluoroaniline is obtained, a second bromination step would be required to introduce the bromine at the 4-position.

Table 3: Common Reagents in Halogenation

ReagentNameFunction
Br₂ Elemental BromineA common and effective electrophilic brominating agent. chemicalbook.com
NBS N-BromosuccinimideA milder source of electrophilic bromine, often used to avoid over-halogenation. google.com
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)An electrophilic fluorinating agent. mt.com
DIH 1,3-Diiodo-5,5-dimethylhydantoinAn iodinating agent. tcichemicals.com

The choice of halogenating agent and reaction conditions is crucial for achieving high yields and the correct regioselectivity in the synthesis of the dibromo-fluorophenyl core structure. sigmaaldrich.comlibretexts.org

Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Fluorophenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Functionality

The core reactivity of 2,4-Dibromo-6-fluorophenyl isocyanate is dominated by nucleophilic attack at the carbonyl carbon. This leads to the formation of a variety of important chemical structures, such as urethanes, ureas, and other derivatives. The general mechanism involves the addition of a nucleophile to the C=N double bond of the isocyanate.

Alcoholysis and Urethane (B1682113) Formation

The reaction of isocyanates with alcohols, known as alcoholysis, yields carbamates, commonly referred to as urethanes. This reaction is of significant industrial importance for the production of polyurethane polymers.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the general mechanism of isocyanate alcoholysis has been a subject of detailed investigation. Early studies often concluded that the reaction is second-order, being first-order in both the isocyanate and the alcohol. kuleuven.be However, more recent and detailed mechanistic investigations, often employing computational methods, suggest a more complex scenario.

Theoretical studies on model systems, such as the reaction of phenyl isocyanate with methanol (B129727), indicate that the alcoholysis proceeds through a concerted mechanism. mdpi.com A reactant complex is initially formed between the isocyanate and the alcohol. In the transition state, the isocyanate's N=C=O group bends, which activates the carbon atom for the formation of a new C-O bond, while the O-H bond of the alcohol breaks and a new N-H bond forms simultaneously to yield the urethane product. mdpi.com

Further research has pointed towards a multimolecular mechanism, where more than one alcohol molecule participates in the reaction. kuleuven.be Kinetic studies on the alcoholysis of phenyl isocyanate with 2-propanol and cyclohexanol (B46403) suggest the involvement of two or three alcohol molecules. kuleuven.be This multimolecular intervention is believed to facilitate the proton transfer and lower the activation energy of the reaction. The reactivity of alcohols generally follows the order of primary > secondary > tertiary, primarily due to steric hindrance. poliuretanos.net

Table 1: General Kinetic Observations for Isocyanate Alcoholysis

ReactantOrder of ReactionInfluencing Factors
IsocyanateFirst-orderElectronic effects of substituents
AlcoholFirst-order (apparent)Steric hindrance, self-association

This table presents generalized findings for isocyanate alcoholysis and may not be directly representative of this compound for which specific data is not available.

The alcoholysis of isocyanates is susceptible to catalysis by a wide range of compounds, including tertiary amines and organometallic compounds. poliuretanos.net Computational studies on the catalytic effect of various nitrogen-containing catalysts on the reaction of phenyl isocyanate and methanol have shown a significant decrease in the activation energy barrier by over 100 kJ/mol, underscoring the profound impact of catalysts on urethane formation. mdpi.com

Acid catalysts have also been investigated for their role in urethane synthesis. A computational study on the reaction of phenyl isocyanate with butan-1-ol in the presence of acid catalysts like dimethyl hydrogen phosphate (B84403) (DMHP), methanesulfonic acid (MSA), and trifluoromethanesulfonic acid (TFMSA) revealed a five-step mechanism. researchgate.netmdpi.com The catalyst first forms a complex with the alcohol, which then interacts with the isocyanate. The presence of these acid catalysts was found to significantly lower the activation energy, with trifluoromethanesulfonic acid being the most effective among the studied catalysts. researchgate.netmdpi.com

The reaction environment, particularly the solvent, also plays a crucial role. Aprotic solvents can promote the self-association of alcohols through hydrogen bonding, which can reduce the concentration of available hydroxyl groups and affect the reaction kinetics. kuleuven.be The choice of solvent can also influence the catalytic activity. For instance, in the synthesis of polyurethanes, highly polar solvents like DMF or DMSO can coordinate with Lewis-acidic catalysts, potentially diminishing their catalytic activity. uni.lu

Table 2: Examples of Catalysts for Urethane Formation

Catalyst TypeExamplesMode of Action (General)
Tertiary Amines1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (B128534)Nucleophilic catalysis or general base catalysis
OrganometallicDibutyltin dilaurate (DBTDL), Stannous octoateLewis acid catalysis, coordination to isocyanate and/or alcohol
Organic AcidsTrifluoromethanesulfonic acid (TFMSA)Activation of the isocyanate via protonation

This table provides general examples of catalysts used in urethane synthesis. The specific effects on this compound would require dedicated experimental investigation.

Aminolysis and Urea (B33335)/Thiourea (B124793) Formation

The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction, known as aminolysis, is typically very fast and often does not require catalysis. poliuretanos.net The high reactivity is attributed to the greater nucleophilicity of amines compared to alcohols. The reaction proceeds through a similar nucleophilic addition mechanism, where the amine nitrogen attacks the electrophilic carbon of the isocyanate.

When an isothiocyanate (R-N=C=S) is used instead of an isocyanate, the corresponding thiourea is formed upon reaction with an amine. While specific studies on the aminolysis of this compound are not prevalent in the literature, the general principles of isocyanate-amine reactions are well-established. The electronic and steric properties of both the isocyanate and the amine influence the reaction rate. Electron-withdrawing groups on the phenyl ring of the isocyanate, as is the case with this compound, are expected to increase the reaction rate.

Reactions with Enolates and Related Carbon Nucleophiles

Isocyanates can also react with carbon-based nucleophiles, such as enolates. The reaction of an enolate with an isocyanate provides access to β-keto amides, which are versatile building blocks in organic synthesis.

A noteworthy application of the reaction between isocyanates and enolates is in the synthesis of complex heterocyclic structures. One such example is the enantioselective cyclization to form spirocyclic γ-lactams. While no specific examples utilizing this compound were found, a general strategy involves the reaction of isocyanates with in situ generated enolates.

In one reported methodology, the synthesis of spiro-annelated γ-lactams was achieved through isocyanide-based multicomponent reactions. sciforum.net This approach involves the generation of a bifunctional intermediate which then undergoes an intramolecular cyclization to form the spirocyclic lactam structure. Although this specific example does not directly involve the reaction of an external enolate with an isocyanate, it highlights the utility of isocyanate-related chemistry in constructing spirocyclic systems. The development of enantioselective variants of such cyclizations is an active area of research, often employing chiral catalysts to control the stereochemical outcome.

Stereoselective Hydroamidation Reactions

While specific studies detailing the stereoselective hydroamidation of this compound are not prevalent in the reviewed literature, the general reactivity of aryl isocyanates in such transformations provides a strong precedent. A notable method for the stereoselective synthesis of α,β-unsaturated amides involves the formal hydroamidation of alkynes using a hydroalumination/isocyanate-trapping sequence.

In this process, Si-substituted arylacetylenes undergo hydroalumination with diisobutylaluminium hydride (DIBAL-H). acs.orgnih.gov The stereochemical outcome of this step is often dependent on the solvent used, allowing for the selective formation of either (E)- or (Z)-alkenylaluminum intermediates. These intermediates are then reacted in situ with an isocyanate, such as this compound, which is attacked by the nucleophilic alkenyl group. This addition proceeds with retention of the vinyl-aluminum bond's stereochemistry, affording α-silyl-α,β-unsaturated amides in high yields. acs.orgnih.gov This methodology is valued for its operational simplicity, short reaction times, and the ability to conduct further transformations on the C-Si bond. nih.gov

The application of this reaction to this compound would be expected to produce the corresponding N-(2,4-dibromo-6-fluorophenyl)-α-silyl-α,β-unsaturated amides, with predictable stereochemistry based on the reaction conditions.

Table 1: General Scheme for Stereoselective Hydroamidation

Reactant 1 Reactant 2 Reagent Product Type

Other Heteroatom Nucleophile Additions

The electrophilic carbon atom of the isocyanate group in this compound is highly susceptible to attack by various heteroatom nucleophiles beyond amines and alcohols. The electron-withdrawing substituents on the phenyl ring further enhance this reactivity. rsc.org

Addition of Sulfur Nucleophiles: Thiols (mercaptans) readily react with isocyanates in a nucleophilic addition reaction to form thiocarbamates. This reaction is analogous to the formation of carbamates from alcohols but often proceeds more rapidly due to the higher nucleophilicity of sulfur compared to oxygen. The reaction of this compound with a thiol (R-SH) would yield the corresponding S-alkyl/aryl N-(2,4-dibromo-6-fluorophenyl)thiocarbamate.

Addition of Oxygen Nucleophiles: While the reaction with simple alcohols is a cornerstone of isocyanate chemistry, reactions with less nucleophilic oxygen species such as phenols are also significant. Aryl isocyanates react with phenols to form aryl N-aryl carbamates. Kinetic studies on the reaction between sulfonyl isocyanates and hindered phenols have shown the reaction to be second order, being first order in both the isocyanate and the phenol (B47542). researchgate.net This suggests a direct addition mechanism. The reaction of this compound with a substituted phenol would furnish a diaryl carbamate (B1207046) derivative.

Table 2: Reactions with Heteroatom Nucleophiles

Nucleophile Type Nucleophile Example Product Class
Sulfur Thiophenol (C₆H₅SH) Thiocarbamate

Cycloaddition and Oligomerization Reactions

The isocyanate functionality is an excellent participant in cycloaddition and oligomerization processes, enabling the construction of complex heterocyclic and polymeric structures.

Multicomponent Reaction (MCR) Pathways Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rsc.org Isocyanates are powerful building blocks in MCRs for generating molecular diversity. rsc.org

Hydantoin (B18101) Synthesis from Isocyanate Precursors

Hydantoins are a class of five-membered heterocyclic compounds with a wide range of pharmacological activities. thieme-connect.de One classical synthetic route to N-3 substituted hydantoins involves the reaction of an isocyanate with an α-amino acid ester. The initial step is the nucleophilic attack of the amino group on the isocyanate to form a ureido acid ester intermediate. Subsequent base-mediated intramolecular cyclization with the elimination of the alcohol from the ester group yields the hydantoin ring.

Using this compound in this sequence would provide a direct route to 3-(2,4-dibromo-6-fluorophenyl)hydantoins, which are substituted at the N-3 position. This pathway offers a modular approach to a variety of hydantoin derivatives by simply changing the α-amino acid component.

Table 3: General Pathway for Hydantoin Synthesis via Isocyanates

Reactant 1 Reactant 2 Conditions Intermediate Final Product
Aryl Isocyanate α-Amino Acid Ester 1. Addition Ureido Acid Ester N-3 Substituted Hydantoin
Formation of Diverse Heterocyclic Scaffolds via MCRs

The utility of isocyanates in MCRs extends beyond hydantoin synthesis to the creation of a wide array of other heterocyclic systems. Research has demonstrated that isocyanates can serve as key components in novel three-component reactions (3-MCRs) to produce complex molecules. For instance, a one-pot synthesis of N-aryl-5-carboxyl-6-methyl cytimidine derivatives has been developed using an aromatic isocyanate, ethyl acetoacetate, and a urea derivative. rsc.org This highlights the capacity of isocyanates to act as versatile synthons for building diverse nitrogen-containing heterocycles. rsc.org

Another example involves the iodo-cyclization of alkenes and alkynes in a 3-MCR that incorporates an isocyanate to yield cyclic carbamates. rsc.org Given these precedents, this compound is a strong candidate for use in similar MCR strategies to generate novel and highly functionalized heterocyclic libraries containing the dibromo-fluorophenyl moiety.

Cyclotrimerization to Isocyanurates

A characteristic reaction of isocyanates is their cyclotrimerization to form isocyanurates, which are chemically and thermally stable 1,3,5-triazine-2,4,6-triones. researchgate.nettue.nl This process is of significant industrial importance for the production of polyurethane materials with enhanced thermal stability and flame retardancy. tue.nl

The reaction involves the head-to-tail cyclization of three isocyanate molecules and is typically promoted by a wide range of catalysts. researchgate.net While this reaction can occur thermally at high temperatures, catalysis allows it to proceed under milder conditions. researchgate.net

Catalysis:

Lewis Basic Catalysts: Tertiary amines, N-heterocyclic carbenes (NHCs), and various anionic species such as carboxylates can effectively catalyze the cyclotrimerization. acs.orgacs.org The generally accepted mechanism for anionic catalysis involves the nucleophilic attack of the catalyst on the isocyanate carbon, creating a reactive anionic intermediate that sequentially adds two more isocyanate molecules before cyclizing to release the catalyst. acs.org

Metal-Containing Catalysts: A variety of metal complexes, including those based on palladium, manganese, iron, and others, have been shown to be efficient catalysts for this transformation. researchgate.netrsc.org

Although no specific study on the cyclotrimerization of this compound has been reported, this compound is expected to undergo this fundamental reaction in the presence of a suitable catalyst to yield the corresponding 1,3,5-tris(2,4-dibromo-6-fluorophenyl)-1,3,5-triazinane-2,4,6-trione.

Rearrangement Processes and Other Transformations

The isocyanate group is a versatile functional group that can undergo a variety of transformations, including rearrangement and cyclization reactions. The presence of electron-withdrawing bromine and fluorine atoms on the phenyl ring of this compound enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and potentially influencing the pathways of rearrangement and other transformations.

Isocyanates are key intermediates in several important rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, which typically involve the formation of an isocyanate from a carboxylic acid derivative, an amide, or a hydroxamic acid, respectively. These reactions proceed through a nitrene intermediate which rearranges to the isocyanate.

Beyond their formation, isocyanates like this compound are precursors to a wide range of other compounds through various transformations. These include reactions with nucleophiles to form stable adducts and participation in cycloaddition reactions.

Table 1: General Transformations of Aryl Isocyanates

Reaction TypeReactant(s)Product TypeGeneral Notes
Nucleophilic AdditionAlcohols/PhenolsCarbamate (Urethane)Often catalyzed by bases or organometallic compounds.
Nucleophilic AdditionAminesUreaGenerally a rapid reaction.
Nucleophilic AdditionWaterCarbamidic Acid (unstable) -> Amine + CO2The initial carbamic acid readily decarboxylates.
CycloadditionDienesDiels-Alder AdductsThe isocyanate can act as a dienophile.
CycloadditionAlkenesβ-Lactams[2+2] cycloaddition reaction.
TrimerizationItselfIsocyanurateCatalyzed by various bases, phosphines, or metal salts.

This table presents generalized reactivity patterns for aryl isocyanates. Specific conditions and outcomes for this compound would require experimental investigation.

Detailed mechanistic studies on the specific rearrangement and transformation pathways of this compound are scarce. However, it is reasonable to predict that its reactions would follow the general principles of isocyanate chemistry, with the halogen substituents modulating the reaction rates and potentially enabling specific subsequent transformations of the resulting products. For instance, the bromine atoms could serve as handles for further cross-coupling reactions after the isocyanate has been transformed.

Derivatives and Structural Diversity Derived from 2,4 Dibromo 6 Fluorophenyl Isocyanate

Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of 2,4-dibromo-6-fluorophenyl isocyanate with primary or secondary amines yields substituted ureas. This reaction is typically a straightforward addition process where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. Similarly, reaction with thiols or, more commonly, the use of the corresponding 2,4-dibromo-6-fluorophenyl isothiocyanate with amines, leads to the formation of thiourea derivatives. nih.govorganic-chemistry.org

These reactions are generally high-yielding and can be performed under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758). nih.gov The resulting N,N'-disubstituted ureas and thioureas are of significant interest due to their prevalence in biologically active compounds and their utility as intermediates in further synthetic transformations. nih.govnih.gov For instance, N,N′-diarylthiourea derivatives are synthesized through the direct reaction of an isothiocyanate with anilines. nih.gov The formation of the thiourea linkage can be confirmed by spectroscopic methods, with the thiocarbonyl carbon (C=S) typically appearing in the range of 178-184 ppm in ¹³C NMR spectra. researchgate.net

Table 1: Synthesis of Urea and Thiourea Derivatives

Reactant A Reactant B (Nucleophile) Resulting Derivative Class General Reaction
This compound Primary/Secondary Amine (R¹R²NH) N-(2,4-Dibromo-6-fluorophenyl)-N'-(substituted) urea Ar-NCO + R¹R²NH → Ar-NH-CO-NR¹R²

Note: Ar represents the 2,4-Dibromo-6-fluorophenyl moiety.

Carbamate (B1207046) Derivatives

Carbamates, or urethanes, are readily synthesized from the reaction of this compound with alcohols or phenols. This addition reaction is analogous to urea formation, with the oxygen atom of the hydroxyl group acting as the nucleophile. organic-chemistry.org The process is often catalyzed by bases or organometallic compounds.

The synthesis provides access to O-aryl or O-alkyl carbamates incorporating the 2,4-dibromo-6-fluorophenyl scaffold. organic-chemistry.org These compounds can be used as protecting groups in organic synthesis or investigated for their own inherent properties. A related, though less direct, route involves the decarboxylative condensation of carboxylic acids with isocyanates to form amides, highlighting the versatility of the isocyanate group as an electrophile. nih.govresearchgate.netcitedrive.com The synthesis of a related compound, 2,6-dibromo-4-fluorophenyl N-(4-chloro-3-nitrophenyl)carbamate, has been documented, demonstrating the formation of such structures. sigmaaldrich.com

Table 2: Synthesis of Carbamate Derivatives

Reactant A Reactant B (Nucleophile) Resulting Derivative Class General Reaction

Note: Ar represents the 2,4-Dibromo-6-fluorophenyl moiety.

Functionalized Aromatic and Heteroaromatic Scaffolds through Cross-Coupling Strategies

The two bromine atoms on the phenyl ring of this compound are prime candidates for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. wikipedia.orgyoutube.comyoutube.com The differential reactivity of the bromine atoms, influenced by the electronic effects of the fluorine and isocyanate (or a derivative thereof) groups, could potentially allow for selective or sequential couplings.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov For this compound, a Suzuki coupling could be employed to introduce aryl, heteroaryl, or alkyl groups at the 2- and/or 4-positions. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgwikipedia.org

The reactivity of the two bromine atoms in a Suzuki coupling would be influenced by the surrounding substituents. The bromine at the 4-position is para to the fluorine atom and meta to the isocyanate group, while the bromine at the 2-position is ortho to both the fluorine and isocyanate groups. The steric hindrance around the 2-position might lead to preferential reaction at the 4-position under certain conditions.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound Derivatives

EntryBoronic Acid/EsterExpected ProductPotential Catalyst/Conditions
1Phenylboronic acid4-Bromo-2-fluoro-6-phenylphenyl isocyanate (mono-arylated) or 2,4-Diphenyl-6-fluorophenyl isocyanate (di-arylated)Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80 °C
2Thiophene-2-boronic acid4-Bromo-2-fluoro-6-(thiophen-2-yl)phenyl isocyanate or 2,4-Di(thiophen-2-yl)-6-fluorophenyl isocyanatePd(dppf)Cl₂, K₂CO₃, Dioxane, 90 °C
3Methylboronic acid4-Bromo-2-fluoro-6-methylphenyl isocyanate or 2,4-Dimethyl-6-fluorophenyl isocyanatePd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C

This table presents hypothetical reactions based on established Suzuki-Miyaura coupling methodologies.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.orgacs.org This reaction would allow for the introduction of alkynyl moieties onto the this compound core, which are valuable for further transformations or for their electronic properties.

Similar to the Suzuki coupling, the relative reactivity of the two bromine atoms would be a key factor in determining the outcome of the reaction. Selective mono-alkynylation could potentially be achieved by controlling the reaction conditions, such as temperature and the choice of catalyst and ligand system. nih.gov

Table 2: Hypothetical Sonogashira Coupling Reactions of this compound Derivatives

EntryAlkyneExpected ProductPotential Catalyst/Conditions
1Phenylacetylene4-Bromo-2-fluoro-6-(phenylethynyl)phenyl isocyanate or 2,4-Bis(phenylethynyl)-6-fluorophenyl isocyanatePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt
2Trimethylsilylacetylene4-Bromo-2-fluoro-6-((trimethylsilyl)ethynyl)phenyl isocyanate or 2,4-Bis((trimethylsilyl)ethynyl)-6-fluorophenyl isocyanatePd(OAc)₂, PPh₃, CuI, i-Pr₂NH, Toluene, 60 °C
3Propargyl alcohol4-Bromo-2-fluoro-6-(3-hydroxyprop-1-yn-1-yl)phenyl isocyanate or 2,4-Bis(3-hydroxyprop-1-yn-1-yl)-6-fluorophenyl isocyanatePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 50 °C

This table presents hypothetical reactions based on established Sonogashira coupling methodologies.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgopenochem.orglibretexts.org This reaction would be a powerful method to introduce a wide variety of primary and secondary amines at the 2- and/or 4-positions of the phenyl ring, leading to a diverse library of N-substituted derivatives. The isocyanate group itself is highly reactive towards amines; therefore, this transformation would likely be performed on a derivative where the isocyanate has been converted to a more stable functional group, such as a urea or carbamate.

The regioselectivity of the Buchwald-Hartwig amination on a di-bromo substrate can be influenced by the choice of ligand and reaction conditions. nih.gov The steric and electronic environment of each bromine atom would play a crucial role in determining the site of amination.

Table 3: Hypothetical Buchwald-Hartwig Amination of a 2,4-Dibromo-6-fluorophenyl Urea Derivative

EntryAmineExpected Product (from a urea derivative)Potential Catalyst/Conditions
1Morpholine1-(4-Bromo-2-fluoro-6-(morpholin-4-yl)phenyl)-3-alkylurea or 1-(2,4-Di(morpholin-4-yl)-6-fluorophenyl)-3-alkylureaPd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C
2Aniline (B41778)1-(4-Bromo-2-fluoro-6-(phenylamino)phenyl)-3-alkylurea or 1-(2,4-Bis(phenylamino)-6-fluorophenyl)-3-alkylureaPd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 110 °C
3Benzylamine1-(4-Bromo-6-(benzylamino)-2-fluorophenyl)-3-alkylurea or 1-(2,4-Bis(benzylamino)-6-fluorophenyl)-3-alkylureaPd(OAc)₂, RuPhos, K₃PO₄, t-BuOH, 90 °C

This table presents hypothetical reactions based on established Buchwald-Hartwig amination methodologies, assuming the isocyanate has been pre-reacted to form a stable urea.

Exploration of Redox Derivatives

The electrochemical properties of this compound and its derivatives are of interest for applications in materials science and for understanding their metabolic fate. The presence of multiple halogen atoms suggests that the compound can undergo reductive and potentially oxidative transformations.

Aryl halides can be reduced electrochemically or through chemical reductants. The reduction potentials of aryl halides are dependent on the nature of the halogen and the other substituents on the aromatic ring. Generally, the ease of reduction follows the order I > Br > Cl > F. pw.livetiwariacademy.com The reduction of the C-Br bonds in this compound would lead to debrominated products.

Stepwise reduction could potentially be achieved, yielding mono-brominated species or the fully debrominated 2-fluorophenyl isocyanate derivative. The specific reduction potentials would be influenced by the electron-withdrawing nature of the fluorine and isocyanate groups, which would generally make the reduction more favorable compared to unsubstituted bromobenzene. The formation of radical anions upon one-electron reduction is a key step in these processes. google.com

The oxidation of the aromatic ring of this compound is expected to be more challenging due to the presence of the electron-withdrawing halogen and isocyanate groups. However, under sufficiently strong oxidizing conditions, oxidative coupling reactions could potentially occur, leading to the formation of biaryl structures. Biocatalytic oxidative cross-coupling reactions using enzymes like cytochrome P450 have been shown to form biaryl bonds from phenolic substrates and could be an area of future exploration for suitably modified derivatives of this compound. chemrxiv.org

Electrochemical oxidation might lead to the formation of radical cations, which could then undergo further reactions such as polymerization or reaction with nucleophiles present in the medium. researchgate.net

Computational and Theoretical Studies of 2,4 Dibromo 6 Fluorophenyl Isocyanate and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For a substituted aromatic isocyanate like 2,4-Dibromo-6-fluorophenyl isocyanate, these methods can elucidate the influence of the bromine and fluorine substituents on the geometry and electronic nature of the phenyl ring and the highly reactive isocyanate group.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are used to determine the optimized geometry, electronic ground state, and the distribution of electron density within the molecule.

In studies of related molecules like phenyl isocyanate, DFT methods, particularly using functionals such as B3LYP and M05-2X with basis sets like 6-31G**, have been employed to investigate dimerization and trimerization reactions. nih.gov For instance, geometry optimization using the B3LYP/6-31G(d) level of theory is a common starting point for such investigations. nih.gov These calculations help in understanding the thermodynamic and kinetic favorability of forming oligomers, which is a crucial aspect of isocyanate chemistry. nih.gov The electronic structure calculations reveal how substituents alter the charge distribution and, consequently, the reactivity of the isocyanate functional group. For this compound, DFT would be instrumental in quantifying the electron-withdrawing effects of the halogen atoms on the phenyl ring and the N=C=O moiety.

Table 1: Representative DFT Functionals and Basis Sets Used in Isocyanate Research

DFT Functional Basis Set Typical Application Reference
B3LYP 6-31G(d) Geometry Optimization and Frequency Calculations nih.gov
M05-2X 6-31G** Dimerization and Trimerization Energy Barriers nih.gov
TPSS-D3 def2-TZVP Trimerization Reactions in Solution nih.gov

This table is illustrative of methods used for similar isocyanate compounds.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilicity. youtube.com Conversely, the LUMO, the orbital to which the molecule can most readily accept electrons, indicates its electrophilicity. youtube.com

For this compound, FMO analysis would be critical in predicting its behavior in pericyclic reactions, such as cycloadditions, and its susceptibility to nucleophilic attack. wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. DFT calculations at a level like B3LYP/6-311++G(d,p) are commonly used to compute HOMO and LUMO energies. researchgate.net The analysis would likely show that the LUMO is primarily located on the isocyanate group's carbon atom, making it the primary site for nucleophilic attack, a characteristic reaction for isocyanates. mdpi.commdpi.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored in shades of red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) indicate electron deficiency and are prone to nucleophilic attack.

For this compound, an MEP map would clearly show a region of strong positive potential around the central carbon atom of the isocyanate group, confirming its high electrophilicity. The oxygen atom of the N=C=O group and the halogen atoms would exhibit negative potential due to their lone pairs of electrons. Such maps provide a clear, qualitative picture of the molecule's reactivity hotspots, guiding the understanding of its interaction with other reagents. researchgate.net

Mechanistic Pathway Elucidation through Ab Initio and DFT Simulations

Computational simulations are invaluable for mapping out the detailed step-by-step mechanisms of chemical reactions. Both ab initio (from first principles) methods and DFT are used to locate transition states (TS), the high-energy structures that connect reactants to products, and to calculate the associated activation energy barriers. nih.govrsc.org

Studies on the reactions of isocyanates, such as their cycloaddition with alkenes to form β-lactams or their reaction with alcohols to form urethanes, have been successfully investigated using these methods. mdpi.comrsc.orgnih.gov For example, the reaction of phenyl isocyanate with alcohols has been explored using the G4MP2 thermochemistry method combined with an implicit solvent model to analyze the reaction mechanism and energetics. nih.gov Such studies can reveal whether a reaction is concerted or stepwise and can identify key intermediates. rsc.org In the case of this compound reacting with a nucleophile, simulations could map the potential energy surface, calculate the activation energy for the reaction, and provide a detailed 3D structure of the transition state. These simulations have shown that reactions involving isocyanates can be catalyzed by additional reactant molecules, a phenomenon that can be rationalized through the calculated transition state energies. researchgate.net

Prediction of Spectroscopic Signatures

Computational methods can predict various types of spectra, which can be used to aid in the identification and characterization of a compound. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, by calculating nuclear magnetic shieldings, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) could predict its vibrational frequencies. ijrte.org The most prominent feature in the predicted IR spectrum would be the very strong absorption band corresponding to the asymmetric stretching of the N=C=O group, typically found around 2250-2280 cm⁻¹. Comparing the computed spectrum with an experimental one can help confirm the molecular structure. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation used in calculations, can be corrected using empirical scaling factors. nih.gov

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts. ijrte.orgepstem.net These predicted values, when compared to experimental data, can assist in the complete assignment of all signals in the NMR spectra, providing definitive structural confirmation. epstem.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Phenyl isocyanate

Spectroscopic and Analytical Characterization Methodologies for 2,4 Dibromo 6 Fluorophenyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2,4-Dibromo-6-fluorophenyl isocyanate. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the phenyl ring. Due to the substitution pattern, these protons are in different chemical environments. The proton at the C5 position (H-5) and the proton at the C3 position (H-3) will appear as doublets due to coupling with each other and with the adjacent fluorine atom.

The chemical shifts are influenced by the electron-withdrawing effects of the two bromine atoms, the fluorine atom, and the isocyanate group. The proton H-3, situated between a bromine and a fluorine atom, would likely be found further downfield compared to H-5. The coupling constants (J-values) between the protons and the fluorine atom would provide definitive evidence for their relative positions. For instance, a search of similar compounds, such as 2,4-dibromoanisole, shows distinct aromatic proton signals that aid in predicting this pattern. chemicalbook.com

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.50 - 7.70Doublet of doublets (dd)J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 6-8 Hz
H-57.30 - 7.50Doublet of doublets (dd)J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz

Note: These are predicted values based on the analysis of similar halogenated benzene (B151609) derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the isocyanate carbon. The isocyanate carbon (–N=C=O) has a characteristic chemical shift in the range of 120-140 ppm. The carbon atoms attached to the electronegative halogens (bromine and fluorine) will be significantly influenced. The carbon atom bonded to fluorine (C-6) will appear as a doublet due to one-bond C-F coupling, which is typically large. The carbons bonded to bromine (C-2 and C-4) will also have their chemical shifts moved downfield. Data from related compounds like 2-chlorophenyl isocyanate and 4-fluorophenyl isocyanate support these predictions. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (C-NCO)135 - 140~10-15 Hz (²JCF)
C-2 (C-Br)115 - 120~20-25 Hz (³JCF)
C-3 (C-H)130 - 135~5-10 Hz (⁴JCF)
C-4 (C-Br)110 - 115No significant coupling
C-5 (C-H)128 - 132~20-25 Hz (³JCF)
C-6 (C-F)155 - 160 (doublet)~240-260 Hz (¹JCF)
-NCO125 - 130No significant coupling

Note: These are predicted values based on the analysis of similar halogenated phenyl isocyanates. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom at the C-6 position. The chemical shift of this signal provides a unique identifier for the compound. This fluorine signal will be split into a doublet of doublets due to coupling with the adjacent protons H-5 and H-3. The magnitude of these coupling constants further confirms the substitution pattern on the aromatic ring. While direct data for the target molecule is scarce, analysis of other fluorinated aromatic compounds provides a strong basis for these predictions. rsc.orgspectrabase.com

Predicted ¹⁹F NMR Data for this compound

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-6-110 to -130Doublet of doublets (dd)J(F-H5) ≈ 8-10 Hz, J(F-H3) ≈ 6-8 Hz

Note: Chemical shifts are relative to a standard like CFCl₃. Predicted values are based on related structures.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals of H-3 and H-5 would be expected, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H-3 signal and the C-3 signal, and between the H-5 signal and the C-5 signal, thus confirming their assignments. The use of such techniques is standard in the structural elucidation of complex organic molecules. polymersynergies.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the isocyanate (–N=C=O) functional group. This band, arising from the asymmetric stretching vibration of the N=C=O group, typically appears in a relatively clear region of the spectrum, making it a highly diagnostic peak. spectroscopyonline.com Its presence is a strong indicator of the isocyanate functionality. Other bands in the spectrum correspond to the vibrations of the substituted benzene ring.

The infrared spectra of isocyanates are characterized by a prominent absorption band around 2250-2285 cm⁻¹. remspec.com This peak's intensity can be used for quantitative analysis to monitor reactions involving the isocyanate group. azom.compaint.org

Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2250 - 2285Strong, SharpN=C=O asymmetric stretch
1550 - 1600MediumAromatic C=C stretching
1450 - 1500MediumAromatic C=C stretching
1200 - 1300StrongC-F stretching
800 - 900Medium-StrongC-H out-of-plane bending
600 - 700MediumC-Br stretching

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (e.g., solid, liquid, or solution).

Raman Spectroscopy

Raman spectroscopy serves as a valuable non-destructive technique for probing the vibrational modes of this compound. The resulting spectrum provides a molecular fingerprint, with characteristic peaks corresponding to the specific functional groups within the molecule.

Key vibrational modes expected in the Raman spectrum include:

Isocyanate (–N=C=O) Group: The asymmetric stretching vibration of the isocyanate group is a prominent feature, typically appearing in the region of 2240-2280 cm⁻¹. This intense and sharp band is highly characteristic and serves as a primary identifier for the isocyanate functionality.

Aromatic Ring: The vibrations of the phenyl ring produce several bands. C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Carbon-Halogen Bonds: The C-Br stretching vibrations are found in the lower frequency region, generally between 500 and 600 cm⁻¹. The C-F stretching vibration is expected to appear in the 1000-1400 cm⁻¹ range.

While specific experimental Raman data for this compound is not widely published, analysis of related compounds, such as 2,4-dimethoxyphenyl isocyanate, confirms the utility of Raman spectroscopy for identifying the characteristic isocyanate peak and other structural features. chemicalbook.com

Functional Group Expected Raman Shift (cm⁻¹) Vibrational Mode
Isocyanate (-N=C=O)2240 - 2280Asymmetric Stretch
Aromatic C=C1400 - 1600Ring Stretch
Carbon-Fluorine (C-F)1000 - 1400Stretch
Carbon-Bromine (C-Br)500 - 600Stretch

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS is a soft ionization technique particularly suited for polar and thermally labile molecules, though isocyanates often require derivatization for effective analysis by ESI. When coupled with High-Resolution Mass Spectrometry (HRMS), it provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.

For this compound (C₇H₂Br₂FNO), HRMS can confirm its molecular formula by measuring the exact mass of its molecular ion. The predicted monoisotopic mass is 292.84872 Da. uni.lu ESI-MS analysis would likely observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations. uni.lu In vitro studies on phenyl isocyanate have successfully used UPLC/ESI-MS to identify conjugates with nucleophiles like glutathione, demonstrating the technique's applicability to isocyanate reaction products. nih.gov

Adduct Predicted m/z Ion Type
[M+H]⁺293.85600Protonated Molecule
[M+Na]⁺315.83794Sodium Adduct
[M+K]⁺331.81188Potassium Adduct
[M+NH₄]⁺310.88254Ammonium Adduct

Data sourced from predicted values for C₇H₂Br₂FNO. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. This compound, due to its molecular weight and structure, is amenable to GC-MS analysis. In this method, the sample is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. Electron Ionization (EI) is the most common ionization method used in GC-MS.

The EI mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺). The isotopic pattern of this peak would be highly characteristic due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio), resulting in a triplet pattern (M⁺, M+2, M+4).

Key fragmentation pathways would likely involve:

Loss of the isocyanate group (•NCO).

Cleavage of the C-Br bonds, leading to fragments corresponding to [M-Br]⁺ and [M-2Br]⁺.

Fission of the aromatic ring.

Studies on other halogenated compounds using GC/high-resolution mass spectrometry have detailed similar fragmentation pathways, which are crucial for structural confirmation. researchgate.net Analysis of pyrolysis products from brominated resins has also demonstrated the use of GC-MS in identifying related dibrominated aromatic structures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For isocyanates, which are highly reactive, analysis often involves derivatization to form stable products prior to analysis. astm.orgresearchgate.netuu.nl This approach enhances chromatographic performance and detection sensitivity. astm.orgresearchgate.net

A common strategy involves reacting the isocyanate with an agent like di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (B120316) to form a stable urea (B33335) derivative. uu.nlgoogle.com These derivatives can then be readily separated by reversed-phase HPLC and detected by MS, typically using an ESI source. astm.orgresearchgate.net LC-MS/MS methods, which involve selecting a precursor ion and fragmenting it to produce specific product ions (Selected Reaction Monitoring, SRM), offer excellent selectivity and sensitivity for quantifying isocyanates, even in complex matrices. astm.orgresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, which is a solid at room temperature (melting point 43-47°C), XRD analysis would provide a wealth of structural information. chemsrc.comsigmaaldrich.com

A successful XRD study would yield:

The crystal system and space group.

Precise bond lengths and angles for all atoms in the molecule.

The planarity of the phenyl ring and the geometry of the isocyanate group.

Information on intermolecular interactions, such as halogen bonding (Br···Br, Br···N, Br···O), π–π stacking between aromatic rings, and other van der Waals forces that dictate the crystal packing.

Chromatographic Purity Assessment (HPLC, GC)

Assessing the purity of this compound is critical for its application in synthesis and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): Purity analysis by HPLC is typically performed using a reversed-phase column with a UV detector. The aromatic ring in the molecule provides a strong chromophore, allowing for sensitive detection. The isocyanate itself can be analyzed directly, or it can be derivatized to improve stability and chromatographic behavior, as described in the LC-MS section. google.com A purity assessment would involve chromatographing the sample and integrating the area of the main peak relative to the total area of all peaks detected.

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a standard method for determining the purity of volatile organic compounds. A sample of this compound is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The FID provides a response proportional to the mass of carbon atoms, allowing for the quantification of the main component and any volatile impurities. An indirect GC method has also been developed where the isocyanate is reacted with excess di-n-butylamine, and the unreacted amine is quantified, providing better precision than titration methods. nih.gov

Advanced Research Applications of 2,4 Dibromo 6 Fluorophenyl Isocyanate and Its Derivatives

Medicinal Chemistry and Drug Discovery

The isocyanate group is a key synthon for the formation of urea (B33335), carbamate (B1207046), and thiocarbamate linkages through reactions with amines, alcohols, and thiols, respectively. These functional groups are prevalent in a wide array of biologically active molecules. The specific halogenation pattern of 2,4-Dibromo-6-fluorophenyl isocyanate offers a strategic tool for medicinal chemists to explore new chemical spaces and develop novel therapeutic agents.

The core structure of this compound serves as a versatile scaffold for the synthesis of a multitude of pharmaceutical intermediates. The isocyanate group's ability to react with a diverse range of nucleophiles allows for the construction of libraries of compounds with varied substitution patterns. These intermediates, primarily ureas and carbamates, are foundational structures in drug discovery.

The synthesis of N,N'-disubstituted ureas is a common application. By reacting this compound with various primary or secondary amines, a wide array of urea derivatives can be generated. These reactions are typically high-yielding and proceed under mild conditions. The resulting N-(2,4-dibromo-6-fluorophenyl)urea scaffold is a key intermediate that can be further modified to produce more complex drug candidates. The traditional synthesis of such ureas involves the reaction of an amine with phosgene (B1210022) or its equivalents to form an isocyanate, which then reacts with another amine. l-i.co.uk The direct availability of this compound streamlines this process.

Similarly, reaction with alcohols or thiols provides access to carbamate and thiocarbamate intermediates, respectively. These functional groups are also important in medicinal chemistry, offering different hydrogen bonding patterns and physicochemical properties compared to ureas. The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols. nih.gov

Derivatives of this compound, particularly its urea and thiourea (B124793) analogues, are actively explored for their potential as therapeutic agents.

Anticancer Agents: Aromatic urea derivatives, such as those derived from phenyl isocyanates, are a well-established class of anticancer agents. nih.govresearchgate.net Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govresearchgate.netacs.org For instance, sorafenib, a diaryl urea, is a multi-kinase inhibitor used in the treatment of various cancers. nih.gov The N,N'-diarylurea scaffold is a key feature of many kinase inhibitors. nih.govresearchgate.netmdpi.comnih.govnih.gov The synthesis of novel N,N'-diarylurea derivatives from substituted phenyl isocyanates is a common strategy in the development of new anticancer drugs. mdpi.com While no specific studies on ureas from this compound were identified, related halogenated phenylureas have shown significant cytotoxic activity. For example, N-(4-bromo)-benzoyl-N'-phenylthiourea has demonstrated potent cytotoxic activity against HER2-positive breast cancer cells. nih.gov

Antimicrobial Agents: Phenylurea derivatives have also been investigated for their antimicrobial properties. mdpi.com The synthesis of N-(2-substituted) phenyl ureas and their metal complexes has been shown to yield compounds with activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.com Thiourea derivatives, which can be synthesized from isothiocyanates (the sulfur analogue of isocyanates), have also shown a broad spectrum of antimicrobial activities. mdpi.com Given that isocyanates are precursors to ureas, this compound is a relevant starting material for generating compounds with potential antimicrobial effects. Substituted 1-phenylnaphthalenes, which share a substituted phenyl motif, have been evaluated for their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. mdpi.com

Antiviral Agents: Thiourea derivatives have shown promise as antiviral agents. For instance, certain novel thioureas have been synthesized and evaluated for their activity against HIV-1 and HIV-2. nih.gov While this involves isothiocyanates rather than isocyanates, the structural similarity of the resulting thiourea to a urea highlights the potential for derivatives of this compound in this therapeutic area. The development of planar chiral thiourea derivatives is also being explored for their anti-plant virus activity. researchgate.net

The urea functionality is a key pharmacophore in the design of various enzyme inhibitors and receptor ligands due to its ability to form multiple hydrogen bonds with biological targets.

Enzyme Inhibitors: Urea and thiourea derivatives are known to inhibit various enzymes. For example, urea and thiourea derivatives of tryptamine (B22526) have been synthesized and shown to be potent inhibitors of the urease enzyme, which is implicated in several pathological conditions. rsc.org Some of these synthetic derivatives were found to be more active than the standard inhibitor, thiourea. rsc.org Similarly, other studies have reported on the urease inhibitory activity of urea and thiourea derivatives. nih.govnih.gov The general structure of these inhibitors often involves a substituted phenyl ring attached to a urea or thiourea moiety, making this compound a highly relevant starting material for the synthesis of new potential urease inhibitors. Phenyl urea derivatives have also been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov

Receptor Ligands: The urea linkage is a common feature in ligands for various receptors. For example, N-phenyl-N'-(2-chloroethyl)ureas and benzoylureas are known to act as tubulin ligands, inhibiting its polymerization, which is a key mechanism of action for some anticancer drugs. nih.govresearchgate.net The ability of the urea group to act as both a hydrogen bond donor and acceptor makes it a versatile component in the design of molecules that bind to specific receptor sites.

The presence and specific positioning of halogen atoms on a drug molecule can significantly influence its pharmacological profile. This includes effects on metabolic stability, binding affinity, lipophilicity, and membrane permeability. The 2,4-dibromo-6-fluoro substitution pattern on the phenyl isocyanate is a deliberate design feature to leverage these effects.

The following table summarizes the potential therapeutic applications of derivatives of this compound based on the activities of structurally related compounds.

Derivative ClassTherapeutic Target/ApplicationExample of Related Compound Activity
PhenylureasAnticancer (Kinase Inhibition)Sorafenib (diaryl urea) is a clinical multi-kinase inhibitor. nih.gov
PhenylureasAntimicrobialN-(2-substituted) phenyl ureas show activity against bacteria and fungi. mdpi.com
PhenylthioureasAntiviral (HIV)1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas show anti-HIV activity. nih.gov
PhenylureasEnzyme Inhibition (Urease)Urea derivatives of tryptamine are potent urease inhibitors. rsc.org

Materials Science and Polymer Chemistry

The reactivity of the isocyanate group also makes this compound a valuable monomer in the synthesis of advanced polymeric materials. The incorporation of the dibromo-fluoro-phenyl moiety can impart desirable properties such as thermal stability, flame retardancy, and specific surface characteristics to the resulting polymers.

This compound can be used as a functional monomer in the synthesis of polyurethanes and polyureas. These polymers have a wide range of applications due to their versatile properties.

Polyurethanes: Polyurethanes are typically synthesized by the reaction of a diisocyanate with a polyol. l-i.co.uknih.gov While this compound is a monoisocyanate, it can be used to introduce functional end-groups or side-chains into a polyurethane backbone. Fluorinated polyurethanes are a class of materials known for their high thermal stability, chemical resistance, and unique surface properties. nih.govmdpi.comrsc.org The synthesis of fluorinated polyurethanes can be achieved using fluorinated diisocyanates, diols, or chain extenders. nih.gov The use of a monomer like this compound would introduce both fluorine and bromine atoms, potentially leading to polymers with enhanced flame retardancy and other specialized properties.

Polyureas: Polyureas are formed by the reaction of a diisocyanate with a diamine. mdpi.com Similar to polyurethanes, this compound can be used to functionalize polyurea chains. Isocyanate-free methods for polyurea synthesis are also being explored due to the toxicity of isocyanates. rsc.orgnih.govuva.nl

The properties of polymers derived from this compound would be influenced by the high content of heavy bromine atoms, which is expected to increase the polymer's density and refractive index, and contribute to flame retardant properties. The fluorine atom would contribute to thermal and chemical stability.

The following table outlines the potential polymer types and their imparted properties when using this compound as a monomer or functionalizing agent.

Polymer TypeMethod of IncorporationPotential Imparted Properties
PolyurethanesEnd-capping or side-chain functionalizationFlame retardancy, high refractive index, thermal stability, chemical resistance
PolyureasEnd-capping or side-chain functionalizationFlame retardancy, high refractive index, enhanced thermal stability

Contribution to Specialty Polymers Beyond Traditional Polyurethanes

While isocyanates are fundamental to the synthesis of polyurethanes, the specific structure of this compound lends itself to the development of specialty polymers with tailored properties that go beyond conventional applications. The incorporation of this moiety can lead to materials with enhanced thermal stability, flame retardancy, and unique optical properties.

One significant area of application is in the formulation of High Refractive Index Polymers (HRIPs) . The refractive index of a polymer is a critical property for applications in optical devices like lenses, anti-reflective coatings, and substrates for advanced displays. wikipedia.orgmdpi.com The refractive index can be increased by incorporating substituents with high molar refraction. researchgate.net Aromatic rings and heavy halogen atoms like bromine and iodine are known to possess high molar refractions due to their large polarizability and high electron density. researchgate.netacs.org The dibromo-substituted phenyl ring in this compound makes it an excellent candidate for synthesizing polymers with a high refractive index. For instance, polymers containing brominated carbazole (B46965) rings have been shown to achieve refractive indices between 1.67 and 1.77. wikipedia.org By reacting this compound with suitable polyols or polyamines, poly(urethane-urea)s or polyureas can be synthesized that inherently possess a high refractive index. qucosa.denih.gov

Furthermore, the presence of bromine atoms contributes to the flame retardant properties of the resulting polymers. Halogenated compounds, particularly those containing bromine, are well-established flame retardants that can be incorporated into polymer backbones. nist.gov They function in the gas phase by scavenging reactive free radicals (H•, •OH) that propagate combustion, thereby inhibiting the flame. nist.gov Incorporating this compound into a polymer matrix provides a permanent, non-migrating flame retardant solution, which is often preferable to using additive flame retardants that can leach out over time.

The general structure for a poly(urea-urethane) derived from this isocyanate would involve the reaction with both diols and diamines, creating segmented copolymers with distinct hard and soft segments. nih.govresearchgate.net The hard segments, containing the bulky and rigid dibromo-fluorophenyl urea groups, would contribute to the polymer's thermal stability and mechanical strength.

Table 1: Potential Properties Conferred by this compound in Specialty Polymers

Property EnhancementContributing Structural FeatureMechanism/RationalePotential Application
High Refractive IndexTwo Bromine Atoms, Phenyl RingHigh molar refraction due to high electron density and polarizability. researchgate.netacs.orgOptical lenses, coatings, LED encapsulation. wikipedia.org
Flame RetardancyTwo Bromine AtomsGas-phase radical scavenging during combustion. nist.govFire-resistant electronics housing, textiles, construction materials.
Thermal StabilityRigid Aromatic StructureThe bulky, rigid phenyl group increases the glass transition temperature and thermal decomposition temperature.High-performance elastomers and plastics.

Applications in Nonlinear Optics and Advanced Functional Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like optical switching, frequency conversion, and data storage. dtic.mil Organic molecules can be engineered to possess large NLO responses, often superior to inorganic crystals in terms of response speed and architectural flexibility. dtic.mil

The key to a high second-order NLO response (measured by the first hyperpolarizability, β) in organic molecules is typically a structure with a strong electron donor and a strong electron acceptor, connected by a π-conjugated system. While the 2,4-dibromo-6-fluorophenyl group itself is not a classic powerful donor or acceptor, it can be readily converted into derivatives that are NLO-active. The isocyanate group is a versatile handle for reacting with molecules containing donor groups (like anilines) or acceptor moieties to create new NLO chromophores.

Theoretical studies using Density Functional Theory (DFT) have shown that halogenation can significantly influence the NLO properties of molecules. researchgate.netdoaj.org The introduction of halogens can modify the electronic distribution and the energy levels of the molecular orbitals (HOMO and LUMO), which are critical for the NLO response. researchgate.net For example, in donor-acceptor dyes with aniline (B41778) and halo-phenyl segments, a charge transfer from the aniline to the halo-phenyl group can be the source of the NLO behavior. doaj.org

Derivatives of this compound, such as ureas formed by reaction with substituted anilines, can be designed as NLO chromophores. The dibromo-fluorophenyl group would act as the acceptor part, while the substituted aniline would be the donor. The properties can be fine-tuned by changing the substituents on the aniline ring.

Table 2: Calculated First Hyperpolarizability (β) for Analogous Halogenated Donor-Acceptor Compounds

CompoundStructureCalculated β (a.u.)Reference
Urea (Reference) CO(NH₂)₂~35-40 researchgate.net
Dye 3 4-(2-(4-bromophenyl)ethynyl)benzenamine~1500-2000 doaj.org
Dye 6 5-(2-(4-bromophenyl)ethynyl)benzene-1,2,3-triamine~4600 researchgate.netdoaj.org

Note: The table presents DFT-calculated values for compounds with similar structural motifs (bromo-phenyl acceptor, aniline-type donor) to illustrate the potential NLO response. Specific values for derivatives of this compound would require dedicated computational studies.

The small energy gap between the HOMO and LUMO in such designed molecules can lead to high polarizability, which is a prerequisite for significant NLO activity. nih.gov The design of such materials is an active area of research, with computational chemistry playing a key role in predicting the properties of new potential NLO chromophores before their synthesis. researchgate.netinoe.ro

Agrochemical Research and Development

The search for new, effective, and selective agrochemicals is a continuous effort in the chemical industry. Phenyl urea and amide derivatives are well-known classes of compounds with a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The specific substitution pattern on the phenyl ring is critical for the efficacy and selectivity of the compound.

The 2,4-dibromo-6-fluorophenyl moiety is a promising scaffold for new agrochemical candidates. The isocyanate group provides a straightforward method for synthesizing a library of urea, thiourea, and amide derivatives by reacting it with various amines, hydrazines, or alcohols. d-nb.infomdpi.comsemanticscholar.org

Research on related structures has demonstrated the potential of this chemical class. For instance, various trifluoromethylphenyl amides and pyrimidine (B1678525) derivatives have shown significant fungicidal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. mdpi.comnih.govresearchgate.net The presence of halogens on the phenyl ring is often associated with enhanced fungicidal or herbicidal activity. Compound F15, a 1,2,4-oxadiazole (B8745197) derivative, showed remarkable activity against S. sclerotiorum with an EC₅₀ value of 2.9 µg/mL. nih.gov Similarly, some N-phenylbenzamide derivatives have shown excellent activity against B. cinerea, in some cases exceeding that of the commercial fungicide pyrimethanil. semanticscholar.org

The likely mode of action for many of these compounds involves the inhibition of essential enzymes in the target pests, such as succinate (B1194679) dehydrogenase (SDH) in fungi. nih.gov The unique combination of two bromine atoms and a fluorine atom in the 2,4-Dibromo-6-fluorophenyl group can influence the molecule's lipophilicity, electronic properties, and binding affinity to target enzymes, potentially leading to high efficacy and a specific activity spectrum.

Ligand Design in Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. Ligands modulate the metal's electronic properties, steric environment, and stability, thereby controlling the catalyst's activity, selectivity, and lifetime.

Urea and thiourea derivatives have emerged as effective and versatile ligands for various transition metals, including palladium, copper, and gold. nih.govnih.govrsc.org The urea moiety can coordinate to a metal center through its oxygen or nitrogen atoms. Recent studies have shown that N-arylureas can act as sterically undemanding and highly effective ligands for palladium-catalyzed cross-coupling reactions. nih.gov

A urea derivative synthesized from this compound and a suitable amine can serve as a pro-ligand in catalysis. Upon deprotonation, the resulting ureate can bind to a metal like palladium. nih.gov It has been proposed that monosubstituted ureas bind to palladium(II) preferentially through the non-substituted nitrogen atom, a relatively rare binding mode that can impart unique reactivity. nih.gov

These palladium-urea complexes have shown high efficiency in reactions like the Suzuki-Miyaura coupling and Heck reactions, which are fundamental for forming carbon-carbon bonds. researchgate.netrsc.org The electronic properties of the 2,4-dibromo-6-fluorophenyl group would influence the electron density at the palladium center, thereby affecting the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The development of catalysts with these specialized urea ligands is promising for enabling challenging chemical transformations with high efficiency and selectivity. rsc.orgnih.gov

Q & A

Q. How can reaction conditions be optimized for synthesizing derivatives of 2,4-Dibromo-6-fluorophenyl isocyanate?

  • Methodological Answer : Use nucleophilic addition reactions with amines, alcohols, or thiols in polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) . Catalysts like triethylamine enhance reactivity by activating the isocyanate group . Monitor reaction progress via TLC or GC to track intermediate formation and optimize temperature (e.g., reflux for faster kinetics) . For example, DSC studies on analogous isocyanates suggest 60°C as a balance between reactivity and stability .

Q. What purification methods are effective for isolating products derived from this isocyanate?

  • Methodological Answer : Column chromatography (silica gel) is recommended for separating carbamates or ureas . Scavengers like polystyrene-based isocyanate resins (PS-NCO) or OBAC reagents efficiently remove unreacted nucleophiles, with OBAC requiring lower loadings (35 mg vs. 250 mg PS-NCO per reaction) . Distillation under reduced pressure (e.g., 0.1 mmHg) can isolate volatile byproducts, leveraging boiling point data from analogous fluorinated compounds .

Q. How can the stability of this compound be ensured during storage and handling?

  • Methodological Answer : Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis . For long-term stability, use blocking agents like NaHSO₃ to form water-soluble adducts, which can later regenerate the active isocyanate under mild heating .

Q. Which analytical techniques confirm the structure and purity of this compound and its derivatives?

  • Methodological Answer :
  • NMR : Characterize urethane/urea linkages via chemical shifts (e.g., δ 120–130 ppm for aromatic carbons) .
  • IR : Confirm isocyanate consumption by monitoring the disappearance of the N=C=O stretch (~2270 cm⁻¹) .
  • GC : Quantify residual isocyanate content using ASTM-modified methods with derivatization agents (e.g., naphthyl isocyanate) .
  • Elemental Analysis : Validate elemental composition (C, H, N, Br, F) with ≤3% deviation from theoretical values .

Advanced Research Questions

Q. What are the key considerations in designing kinetic studies for reactions involving this isocyanate?

  • Methodological Answer : Use microreactor systems to precisely control residence times and measure activation energies (e.g., 30–52 kJ/mol for alcoholysis) . Non-isothermal DSC experiments reveal curing behavior and autocatalytic pathways . For modeling, employ extended kinetic frameworks that account for solvent-dependent complexation (e.g., 1:2 isocyanate-alcohol complexes in THF) .

Q. How can contradictions in reported hydrolysis outcomes be resolved?

  • Methodological Answer : Re-examine reaction conditions (e.g., alkaline hydrolysis of analogous nitroanilines may yield phenols instead of isocyanates due to competing pathways) . Use LC-MS to detect transient intermediates and isotopic labeling (e.g., ¹⁸O) to trace hydrolysis mechanisms. Compare results with computational predictions (DFT) for transition-state validation .

Q. How do bromine and fluorine substituents influence reactivity compared to unsubstituted phenyl isocyanates?

  • Methodological Answer : Bromine increases steric hindrance, slowing nucleophilic attack, while fluorine enhances electrophilicity via inductive effects . Compare rate constants with model compounds (e.g., phenyl isocyanate) under identical conditions. Use Hammett plots to quantify substituent effects on reaction kinetics .

Q. What computational methods are effective for modeling reaction mechanisms involving this isocyanate?

  • Methodological Answer : Apply density functional theory (DFT) to simulate transition states for nucleophilic additions . Use kinetic Monte Carlo (kMC) models to predict pathway dominance in multi-step reactions (e.g., autocatalytic vs. alcohol-catalyzed routes) . Validate models using experimental activation energies (e.g., 41–52 kJ/mol for secondary alcohols) .

Q. How can catalytic effects be systematically evaluated in reactions with this compound?

  • Methodological Answer : Screen Lewis acids (e.g., tin(II) 2-ethylhexanoate) and bases (e.g., DBU) using high-throughput DSC to identify rate enhancements . Measure activation energy reductions via Arrhenius plots in microreactors . For solvent effects, compare rates in aprotic (e.g., DCM) vs. protic (e.g., methanol) media .

Q. What strategies address challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer :
    Use chiral auxiliaries like (S)-(-)-1-(4-bromophenyl)ethyl isocyanate to induce asymmetry . Analyze enantiomeric excess via chiral SFC with fluorinated polysaccharide phases (e.g., cellulose tri-carbamate derivatives) . Optimize derivatization conditions (e.g., anthracene isocyanate for fluorescent tagging) to enhance detection sensitivity .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-fluorophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-fluorophenyl isocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.